4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This specific compound is characterized by the presence of bromine, chlorine, and ethyl substituents, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole can be achieved through several methods. One common approach involves the halogenation of triazole derivatives. For instance, starting with 2-ethyl-2H-1,2,3-triazole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position. Subsequently, chloromethylation can be performed using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and chloromethylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents like bromine and hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, making it a potent bioactive compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-(chloromethyl)-2-methoxyphenol: Similar in structure but contains a methoxy group instead of an ethyl group.
4-Bromo-5-(chloromethyl)-2-methyl-2H-1,2,3-triazole: Similar but with a methyl group instead of an ethyl group.
Uniqueness
4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is unique due to the combination of bromine, chlorine, and ethyl substituents, which confer distinct reactivity and potential applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-5-(chloromethyl)-2-ethyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrClN3/c1-2-10-8-4(3-7)5(6)9-10/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDOCDBHLYETNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.